Methyl (1S)-cyclohex-3-ene-1-carboxylate
Overview
Description
Methyl (1S)-cyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl (1S)-cyclohex-3-ene-1-carboxylate is involved in various synthetic and chemical reactions. For example, it can be synthesized from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide and used in reactions with sodium hydride and N-methylaniline to produce different compounds (Bourke & Collins, 1996).
- It is also a precursor in the enzymatic desymmetrization process to produce (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, showing its potential in organic synthesis (Goswami & Kissick, 2009).
Photo-induced Addition
- In photochemical studies, this compound has been used to investigate photo-induced addition reactions, demonstrating its reactivity under specific light conditions (Leong et al., 1973).
Enantioselective Synthesis and Catalysis
- This compound is significant in enantioselective synthesis, such as in the preparation of (S)-3-cyclohexene-1-carboxylic acid, highlighting its role in producing chiral molecules (Wu et al., 2019).
Metabolism Studies
- It has been studied in the context of microbial metabolism, particularly in the metabolism of benzoate and related compounds by "Syntrophus aciditrophicus," indicating its utility in microbiological research (Elshahed et al., 2001).
Chiral Resolution
- The compound has been a subject of chiral resolution studies, which is crucial for obtaining enantiomerically pure substances, essential in various fields of chemistry (Li Yi-liang, 2013).
Catalytic Transformations
- In catalysis, this compound is utilized in transformations like aminocarbonylation reactions, underscoring its versatility in synthetic organic chemistry (Müller et al., 2005).
Spectroscopic and Structural Analysis
- The compound is also relevant in spectroscopic studies, such as in FT-IR analysis, for understanding molecular structures and properties (Mary et al., 2014).
Properties
IUPAC Name |
methyl (1S)-cyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUNVLFESXFVFH-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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